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Compound of Interest

Compound Name: 3-Morpholinopropanoic acid

Cat. No.: B171637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Morpholinopropanoic acid, a

versatile organic compound with significant potential in various scientific and pharmaceutical

applications. This document details its chemical and physical properties, provides a detailed

experimental protocol for its synthesis, and explores its utility as a biological buffer and a linker

molecule in drug delivery systems. The information is curated for researchers, scientists, and

professionals in the field of drug development, offering a foundational understanding of this

compound's characteristics and applications.

Core Properties of 3-Morpholinopropanoic Acid
3-Morpholinopropanoic acid is a heterocyclic compound featuring a morpholine ring attached

to a propanoic acid tail. This unique structure imparts a combination of desirable properties,

including high polarity and the presence of both a tertiary amine and a carboxylic acid group.

These functional groups make it a valuable building block in organic synthesis and a functional

component in various biochemical applications.

Physicochemical Data
A summary of the key quantitative data for 3-Morpholinopropanoic acid is presented in Table

1 for easy reference and comparison.
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Property Value Reference

Molecular Weight 159.18 g/mol [1][2]

Molecular Formula C₇H₁₃NO₃ [1][2]

CAS Number 4497-04-5 [1][2]

IUPAC Name
3-(Morpholin-4-yl)propanoic

acid
[2]

SMILES O=C(O)CCN1CCOCC1 [1]

Appearance
White to off-white crystalline

powder

Solubility Soluble in water

Synthesis of 3-Morpholinopropanoic Acid
The synthesis of 3-Morpholinopropanoic acid can be achieved through the Michael addition

of morpholine to an acrylic acid derivative, followed by hydrolysis. A detailed experimental

protocol is provided below.

Experimental Protocol: Synthesis via Michael Addition
Materials:

Morpholine

Ethyl acrylate

Ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:acids-and-bases/x2eef969c74e0d802:buffers/v/methods-for-preparing-buffers
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:acids-and-bases/x2eef969c74e0d802:buffers/v/methods-for-preparing-buffers
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:acids-and-bases/x2eef969c74e0d802:buffers/v/methods-for-preparing-buffers
https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:acids-and-bases/x2eef969c74e0d802:buffers/v/methods-for-preparing-buffers
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b171637?utm_src=pdf-body
https://www.benchchem.com/product/b171637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

pH meter or pH paper

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve morpholine (0.1 mol) in 100 mL of ethanol.

Addition of Reactant: To the stirring solution, slowly add ethyl acrylate (0.1 mol) dropwise at

room temperature.

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

Hydrolysis: To the resulting crude ester, add a solution of sodium hydroxide (0.15 mol) in 50

mL of water. Heat the mixture to 60-70°C and stir for 2-3 hours to facilitate the hydrolysis of

the ester.

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 6

by the slow addition of concentrated hydrochloric acid.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL) to remove any unreacted starting materials and byproducts.

Isolation of Product: Collect the aqueous layer containing the sodium salt of 3-
Morpholinopropanoic acid. Further acidify the aqueous layer to a pH of approximately 2-3
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with concentrated hydrochloric acid. A white precipitate of 3-Morpholinopropanoic acid
should form.

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude

product can be further purified by recrystallization from a suitable solvent system, such as

ethanol/water.

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization:

The identity and purity of the synthesized 3-Morpholinopropanoic acid should be confirmed

using standard analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

morpholine ring protons and the propanoic acid chain protons.

¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven distinct carbon

atoms in the molecule.

IR Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic

acid O-H stretch, a strong absorption for the C=O stretch, and characteristic peaks for the C-

N and C-O stretches of the morpholine ring.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic

fragmentation patterns. In electron ionization mass spectrometry, common fragmentation

patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl

group (M-45).[1]

Applications in Research and Drug Development
Biological Buffering Agent
Drawing parallels from its sulfonic acid analog, 3-(N-morpholino)propanesulfonic acid (MOPS),

3-Morpholinopropanoic acid is anticipated to be an effective biological buffer. Its pKa is

expected to be in a physiologically relevant range due to the presence of the morpholine

nitrogen and the carboxylic acid group.
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Experimental Protocol: Preparation of a 3-Morpholinopropanoic Acid Buffer

Materials:

3-Morpholinopropanoic acid

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

Deionized water

pH meter

Volumetric flasks

Magnetic stirrer and stir bar

Procedure:

Determine the pKa: The first step is to experimentally determine the pKa of 3-
Morpholinopropanoic acid. This can be done by titrating a solution of the acid with a strong

base (e.g., NaOH) and monitoring the pH. The pH at the half-equivalence point will be equal

to the pKa.

Calculate Required Amounts: Use the Henderson-Hasselbalch equation to calculate the

required amounts of the acidic and basic forms of the buffer to achieve the desired pH.

pH = pKa + log ([A⁻]/[HA])

Preparation:

Method 1 (Titration): Dissolve the calculated amount of 3-Morpholinopropanoic acid (the

acidic form, HA) in deionized water (approximately 80% of the final volume). While stirring,

slowly add a concentrated solution of NaOH until the desired pH is reached, as monitored

by a calibrated pH meter. Finally, add deionized water to reach the final desired volume.

Method 2 (Mixing): Prepare stock solutions of the acidic form (3-Morpholinopropanoic
acid) and the basic form (sodium 3-morpholinopropanoate). The basic form can be

prepared by reacting 3-Morpholinopropanoic acid with an equimolar amount of sodium
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hydroxide. Mix the appropriate volumes of the two stock solutions to achieve the desired

pH.

Verification: Verify the final pH of the buffer solution using a calibrated pH meter.

Linker in Drug Delivery Systems
The bifunctional nature of 3-Morpholinopropanoic acid, possessing both a nucleophilic amine

(within the morpholine ring, though sterically hindered) and a carboxylic acid, makes it a

candidate for use as a linker molecule in the development of drug delivery systems, such as

antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with amine

groups on a drug or antibody, while the morpholine ring can potentially be functionalized,

although its tertiary amine nature makes direct reaction less straightforward than a primary or

secondary amine. More commonly, the entire molecule acts as a spacer that can be

incorporated between a drug and a targeting moiety.

Experimental Workflow: Conceptual Application as a Linker

The following diagram illustrates a conceptual workflow for utilizing a bifunctional linker like 3-
Morpholinopropanoic acid in the synthesis of a bioconjugate.

Linker-Drug Conjugate Synthesis

Bioconjugation

3-Morpholinopropanoic
Acid Activate Carboxylic Acid

(e.g., with EDC/NHS)

Step 1

Conjugation Reaction
Step 2

Drug with
Amine Group

Purification of
Linker-Drug Conjugate

Step 3 Purified
Linker-Drug Conjugate

Targeting Antibody

Conjugation to Antibody
(e.g., via available functional group)

Step 4

Purification of ADCStep 5 FinalProductFinal ADC

Click to download full resolution via product page

Conceptual workflow for bioconjugation using a linker.

Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b171637?utm_src=pdf-body
https://www.benchchem.com/product/b171637?utm_src=pdf-body
https://www.benchchem.com/product/b171637?utm_src=pdf-body
https://www.benchchem.com/product/b171637?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While 3-Morpholinopropanoic acid itself is not a known signaling molecule, the morpholine

moiety is a common scaffold in a multitude of bioactive compounds and approved drugs.

Morpholine-containing molecules are known to interact with a wide range of biological targets,

including enzymes and receptors. The incorporation of a morpholine ring can influence a drug's

pharmacokinetic properties, such as solubility and metabolic stability. The diagram below

illustrates a generalized view of how a morpholine-containing drug might interact with a cellular

signaling pathway.

Cellular Environment

Morpholine-Containing
Drug

Cell Surface Receptor

Binding

Intracellular
Signaling Cascade

Activation

Cellular Response
(e.g., Apoptosis, Proliferation)

Modulation

Extracellular Space
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Generalized interaction of a morpholine-containing drug with a cell signaling pathway.

Conclusion
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3-Morpholinopropanoic acid is a compound with a versatile chemical structure that lends

itself to a variety of applications in scientific research and pharmaceutical development. Its

properties make it a candidate for use as a biological buffer and as a linker in the construction

of complex drug delivery systems. The detailed protocols and conceptual workflows provided in

this guide serve as a starting point for researchers and scientists to explore the full potential of

this valuable molecule. Further investigation into its specific pKa and its efficacy in various

bioconjugation strategies is warranted to fully elucidate its capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd
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